5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the thieno[2,3-d]pyrimidin-4-one family This compound features a thieno[2,3-d]pyrimidin-4-one core with methyl groups at the 5 and 6 positions and a 4-methylpiperidin-1-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions[_{{{CITATION{{{1{4-CHLORO-5,6-DIMETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]THIENO2,3-D ...[{{{CITATION{{{_2{5,6-dimethyl-2- [ (4-methylpiperidin-1-yl)methyl]thieno 2,3-d .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the thieno[2,3-d]pyrimidin-4-one core to produce simpler derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the core structure.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
4-Chloro-5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine
5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: 5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the 4-methylpiperidin-1-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-9-4-6-18(7-5-9)8-12-16-14(19)13-10(2)11(3)20-15(13)17-12/h9H,4-8H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWZLVDUBCSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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